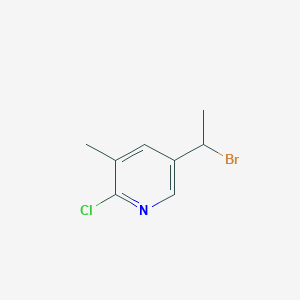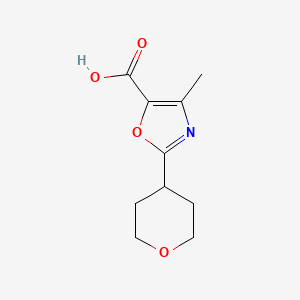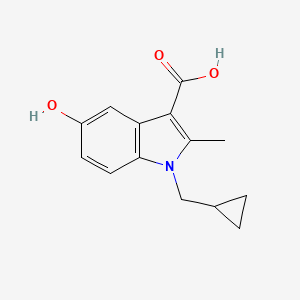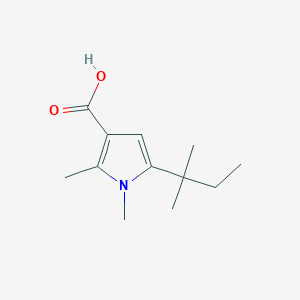![molecular formula C12H24N2 B13221652 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are widely recognized for their significant roles in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with 3-piperidinemethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-[(piperidin-3-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to receptors such as nicotinic acetylcholine receptors and serotonin receptors .
Comparison with Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different reactivity.
Uniqueness: 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual piperidine rings make it a versatile scaffold for drug design and synthesis .
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its diverse reactivity and unique structure make it a crucial building block for various applications, highlighting its significance in scientific research and industrial production.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-4-(piperidin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
DGVLBQBLKKZPIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
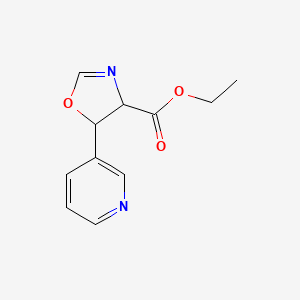
![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
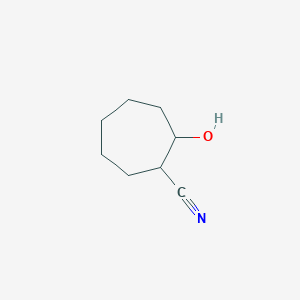
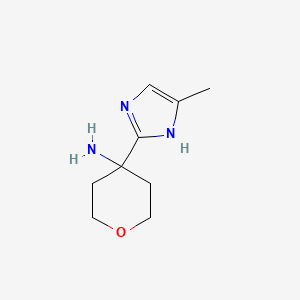
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)

